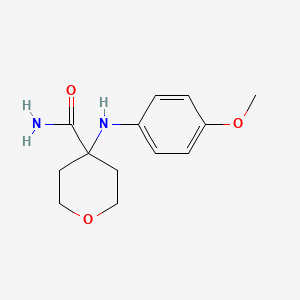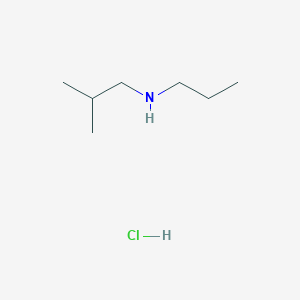
Ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both furan and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the furan ring, a five-membered aromatic ring with one oxygen atom, and the thiazole ring, a five-membered ring containing both sulfur and nitrogen, makes this compound particularly intriguing for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of furan-2-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The esterification of the carboxylic acid group with ethanol then yields the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to drive the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining high yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Amides or other ester derivatives.
Applications De Recherche Scientifique
Ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The biological activity of ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate is primarily due to its ability to interact with various molecular targets. The furan and thiazole rings can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can disrupt cellular processes by binding to key biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1
Uniqueness
Ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate is unique due to the combination of furan and thiazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities. The presence of both oxygen and sulfur atoms in the rings also contributes to its unique reactivity and binding properties.
Propriétés
Formule moléculaire |
C11H11NO3S |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
ethyl 5-(furan-2-yl)-2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-3-14-11(13)9-10(16-7(2)12-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 |
Clé InChI |
HRFOJRTZYZTBIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=N1)C)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)




![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)

![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)

